molecular formula C21H21F3O4 B1150065 DS-3078a

DS-3078a

Cat. No.: B1150065
Attention: For research use only. Not for human or veterinary use.
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Description

DS-3078a is an oral, ATP-competitive small-molecule inhibitor targeting both mTORC1 and mTORC2 complexes. Preclinical studies demonstrated its potent inhibition of mTOR kinase activity with an IC50 in the low nanomolar range, leading to cytostatic effects via suppression of downstream pathways such as 4E-BP1 and Akt (T308/S473) phosphorylation . In a first-in-human Phase I trial (NCT01587040), this compound was evaluated in patients with advanced solid tumors or lymphomas. The study identified a maximum tolerated dose (MTD) and reported dose-limiting toxicities, including hyperglycemia (17% all-grade incidence) and mucositis .

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS3078a;  DS 3078a;  DS-3078a; NONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Preclinical Efficacy of mTORC1/2 Inhibitors

Compound mTOR IC50 Cell Growth Inhibition (GI50 <500 nM) Tumor Growth Inhibition (In Vivo) Feedback Loop Disruption (p-Akt T308)
DS-3078a ~1–10 nM 200/230 cell lines 9/12 xenografts (>50% TGI) Yes (A498 renal carcinoma)
AZD8055 0.8 nM Not reported Comparable to this compound No
OSI-027 22 nM Not reported Partial inhibition No
AZD2014 2.8 nM Not reported Moderate activity Limited

This compound exhibited broad cytostatic activity across 200+ cancer cell lines and robust tumor growth inhibition in xenograft models, outperforming AZD8055 and OSI-027 in sustained pathway suppression. Unlike AZD8055, this compound induced feedback activation of p-Akt (T308), a biomarker linked to mTORC1 inhibition .

Table 2: Hyperglycemia Incidence in Clinical Trials

Compound Schedule All-Grade (%) High-Grade (%) Study Phase
This compound Continuous 17 Not reported Phase I
AZD2014 Intermittent 9 <1 Phase I
INK-128 Intermittent 44 4 Phase I
INK-128 Continuous 88 16 Phase I

Hyperglycemia, a class effect of mTOR/PI3K pathway inhibitors, was less frequent with this compound (17%) compared to INK-128 (44–88%) but higher than AZD2014 (9%) . This variability correlates with dosing schedules and compound-specific pharmacokinetic profiles.

Pharmacokinetic and Resistance Profiles

  • Half-Life and Dosing : this compound’s half-life and optimal dosing schedule remain undisclosed, but AZD2014, with a 4-hour half-life, required twice-daily dosing to maintain target inhibition .
  • Resistance Mechanisms : PI3K/AKT/mTOR inhibitors face intrinsic resistance due to pathway reactivation. This compound’s dual inhibition partially mitigates this, though compensatory pathways (e.g., ERK signaling) may still limit efficacy .

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